1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-3-amine
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Overview
Description
1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-3-amine is a heterocyclic compound that features both imidazo[1,2-a]pyridine and pyrazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazole-containing compounds are known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole-containing compounds are known to interact with various biochemical pathways due to their wide range of biological activities .
Result of Action
Imidazole-containing compounds are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-3-amine typically involves multi-step reactions. One common method includes the condensation of imidazo[1,2-a]pyridine with a suitable pyrazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles, basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Pyrazole derivatives: Compounds with the pyrazole moiety also show comparable chemical reactivity and biological properties.
Uniqueness
1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-3-amine is unique due to the combination of both imidazo[1,2-a]pyridine and pyrazole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
1-(imidazo[1,2-a]pyridin-2-ylmethyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c12-10-4-6-16(14-10)8-9-7-15-5-2-1-3-11(15)13-9/h1-7H,8H2,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDWFNFRWKNNEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CN3C=CC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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